Ethanethiol, 2-(5-cyclopentylpentyl)amino-, hydrogen sulfate (ester)
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Overview
Description
Ethanethiol, 2-(5-cyclopentylpentyl)amino-, hydrogen sulfate (ester) is a chemical compound with a complex structure that includes a thiol group, an amino group, and a sulfate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(5-cyclopentylpentyl)amino-, hydrogen sulfate (ester) typically involves the reaction of ethanethiol with 2-(5-cyclopentylpentyl)amine, followed by sulfation. The sulfation process can be achieved using various reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle the exothermic nature of the sulfation reaction. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(5-cyclopentylpentyl)amino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfate ester can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanethiol, 2-(5-cyclopentylpentyl)amino-, hydrogen sulfate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of ethanethiol, 2-(5-cyclopentylpentyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The sulfate ester can participate in sulfation reactions, modifying the activity of various biomolecules. These interactions can influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simpler thiol compound with a similar structure but lacking the amino and sulfate ester groups.
Methanethiol: Another thiol compound with a shorter carbon chain.
Butanethiol: A thiol compound with a longer carbon chain.
Uniqueness
Ethanethiol, 2-(5-cyclopentylpentyl)amino-, hydrogen sulfate (ester) is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
21208-99-1 |
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Molecular Formula |
C12H25NO3S2 |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
5-(2-sulfosulfanylethylamino)pentylcyclopentane |
InChI |
InChI=1S/C12H25NO3S2/c14-18(15,16)17-11-10-13-9-5-1-2-6-12-7-3-4-8-12/h12-13H,1-11H2,(H,14,15,16) |
InChI Key |
FLPBHSKQKWBWDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
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